L-Cysteine L-ascorbate can be derived from natural sources or synthesized in laboratories. L-cysteine is typically obtained from protein-rich foods such as meat, poultry, eggs, and dairy products. L-ascorbic acid is abundant in fruits and vegetables, particularly citrus fruits, strawberries, kiwi, and bell peppers.
L-Cysteine L-ascorbate can be classified as a nutritional supplement and a food additive. It falls under the category of antioxidants due to its ability to scavenge free radicals and protect cells from oxidative stress.
The synthesis of L-cysteine L-ascorbate can be achieved through several methods. One common approach involves the direct reaction of L-cysteine with L-ascorbic acid in an aqueous solution. The process may require specific pH conditions to facilitate the reaction.
Technical Details:
The molecular formula of L-cysteine L-ascorbate is , with a molar mass of approximately 297.28 g/mol . The structure consists of the cysteine backbone linked to the ascorbate moiety through a covalent bond.
The structural representation indicates that it contains:
L-Cysteine L-ascorbate participates in various chemical reactions, primarily involving redox processes. Its antioxidant properties allow it to reduce oxidative stress by donating electrons to free radicals.
Technical Details:
The mechanism of action for L-cysteine L-ascorbate revolves around its role as an antioxidant. When exposed to oxidative agents, it donates electrons:
Studies indicate that the presence of both components enhances their antioxidant efficacy compared to when they act separately .
Relevant data from safety data sheets indicate that while generally safe, precautions should be taken during handling due to potential irritant properties .
L-Cysteine L-ascorbate has several applications:
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